4-(pentylamino)quinazoline-2(1H)-thione

Lipophilicity Membrane permeability SAR

4-(Pentylamino)quinazoline-2(1H)-thione (molecular formula C₁₃H₁₇N₃S, molecular weight 247.36 g/mol) is a heterocyclic small molecule belonging to the 4-aminoquinazoline-2(1H)-thione subclass. It features a quinazoline bicyclic core with a pentylamino substituent at the 4-position and a thione (C=S) group at the 2-position.

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
Cat. No. B11219161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pentylamino)quinazoline-2(1H)-thione
Molecular FormulaC13H17N3S
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESCCCCCNC1=NC(=S)NC2=CC=CC=C21
InChIInChI=1S/C13H17N3S/c1-2-3-6-9-14-12-10-7-4-5-8-11(10)15-13(17)16-12/h4-5,7-8H,2-3,6,9H2,1H3,(H2,14,15,16,17)
InChIKeyKVBZYOLEIFEKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pentylamino)quinazoline-2(1H)-thione – Core Chemical Identity and Procurement Context


4-(Pentylamino)quinazoline-2(1H)-thione (molecular formula C₁₃H₁₇N₃S, molecular weight 247.36 g/mol) is a heterocyclic small molecule belonging to the 4-aminoquinazoline-2(1H)-thione subclass. It features a quinazoline bicyclic core with a pentylamino substituent at the 4-position and a thione (C=S) group at the 2-position. This scaffold is recognized as a privileged structure in medicinal chemistry, with quinazoline-2(1H)-thiones reported to exhibit inhibitory activity against anti-apoptotic Bcl-2 family proteins (e.g., Bcl-xL IC₅₀ = 3.4 μM for lead compound DCBL55) [1], tyrosinase (IC₅₀ = 120 μM) [2], and cathepsins B and H [3]. The compound is also structurally encompassed within the broad Markush claims of patents describing substituted aminoquinazolinone(thione) derivatives as pest control agents with insecticidal activity against Trialeurodes vaporariorum [4].

Why 4-(Pentylamino)quinazoline-2(1H)-thione Cannot Be Casually Substituted by In-Class Analogs


Within the 4-aminoquinazoline-2(1H)-thione series, the length and branching of the N4-alkyl substituent directly control lipophilicity (calculated logP), molecular weight, and the number of rotatable bonds—parameters that govern membrane permeability, target binding, and ADME profiles [1]. Replacing the linear pentyl chain with a shorter butyl group (C₁₂H₁₅N₃S, MW 233.33) reduces logP by approximately 0.5 units, potentially decreasing hydrophobic interactions within the binding pockets of targets such as Bcl-xL or tyrosinase [2]. Switching the 2-thione to a 2-one carbonyl alters the electronic character and hydrogen-bonding capacity of the pharmacophore, as evidenced by the shift from competitive to non-competitive inhibition kinetics observed for cathepsin B/H [3]. Even within the same molecular formula, branching at the sec-butyl position changes steric bulk and conformational flexibility , making simple interchange unreliable without quantitative comparative data.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 4-(Pentylamino)quinazoline-2(1H)-thione


Molecular Weight Advantage Over Shorter-Chain 4-(Butylamino) Analog for Lipophilicity-Driven Target Engagement

The target compound (MW 247.36, C₁₃H₁₇N₃S) is exactly one methylene unit (+14.03 g/mol) heavier than its closest commercially cataloged homolog, 4-(butylamino)quinazoline-2(1H)-thione (MW 233.33, C₁₂H₁₅N₃S) . In homologous n-alkyl series, each additional CH₂ group increases calculated logP by approximately 0.5 units [1], enhancing partitioning into hydrophobic protein binding pockets—a critical factor for Bcl-xL and tyrosinase inhibition where SAR studies confirm that hydrophobic side-chain interactions drive potency [2].

Lipophilicity Membrane permeability SAR

2-Thione vs. 2-One Differentiation: Competitive Inhibition Mechanism for Cysteine Cathepsins

In a direct comparative study by Raghav & Singh (2014), quinazoline-2(1H)-thione derivatives inhibited cathepsin B and cathepsin H via a competitive mechanism (binding to the active site), whereas the corresponding quinazoline-2(1H)-one derivatives exhibited non-competitive inhibition [1]. This mechanistic divergence is attributed to the thione sulfur's superior hydrogen-bond acceptor capacity and altered electronic distribution compared to the carbonyl oxygen, demonstrating that the C=S moiety is not a bioisosteric replacement for C=O in this scaffold.

Cathepsin inhibition Enzyme kinetics Thione pharmacophore

Class-Level Anti-Melanogenesis Potency: Quinazoline-2(1H)-thiones Are Superior to Arbutin Standard

In a study defining the pharmacophore of 3,4-dihydroquinazoline-2(1H)-thiones for anti-melanogenesis activity, Thanigaimalai et al. (2010) reported an IC₅₀ of 120 ± 2 μM for the lead thione compound against B16 melanoma cell melanogenesis, which was superior to the standard inhibitor arbutin (IC₅₀ = 180 μM) [1]. The pharmacophore model identified the thioamide unit and hydrophobic side-chain substitution at the 3-position as critical for activity, suggesting that the pentyl chain at the 4-position of the target compound may similarly contribute to hydrophobic binding interactions.

Tyrosinase inhibition Melanogenesis Skin lightening

Patent-Based Insecticidal Activity: Broad Utility Across Pest Control Applications

US Patent 6,455,535 B1 (assigned to Nihon Nohyaku Co., Ltd.) explicitly claims substituted aminoquinazolinone(thione) derivatives—including those with C₁–C₁₂ alkyl groups at the R position—as pest control agents with 'quite excellent insecticidal activities' against greenhouse whitefly (Trialeurodes vaporariorum) and other agricultural pests at low application rates [1]. The generic formula encompasses 4-(pentylamino)quinazoline-2(1H)-thione. The patent further notes that certain compounds within the scope show insecticidal effects that 'conventional compounds having similar chemical structures do not show' [2], suggesting specific structural requirements for activity that may be met by the pentyl substitution pattern.

Insecticide Agrochemical Trialeurodes vaporariorum

Optimal Research and Industrial Application Scenarios for 4-(Pentylamino)quinazoline-2(1H)-thione


Bcl-2 Family Protein Inhibitor Screening and Lead Optimization

Use 4-(pentylamino)quinazoline-2(1H)-thione as a starting scaffold for developing Bcl-xL/Bcl-2/Mcl-1 inhibitors. The quinazoline-2(1H)-thione core has been validated by Feng et al. (2010) as a Bcl-xL inhibitor pharmacophore (DCBL55, IC₅₀ = 3.4 μM) [1]. The pentyl chain at the 4-position provides a modifiable hydrophobic anchor for probing the P2, P4, and P5 sub-pockets of the Bcl-xL hydrophobic groove. Compared to the 4-(butylamino) analog, the additional methylene unit increases calculated logP by ~0.5 units, which may enhance binding in these hydrophobic pockets [2].

Tyrosinase Inhibition for Cosmetic and Dermatological Research

Leverage the established anti-melanogenesis activity of the quinazoline-2(1H)-thione class (IC₅₀ = 120 μM vs. arbutin's 180 μM) [1] to evaluate 4-(pentylamino)quinazoline-2(1H)-thione as a skin-lightening or anti-hyperpigmentation agent. The pentyl chain may offer optimized hydrophobic interactions within the tyrosinase active site compared to shorter-chain analogs, consistent with the pharmacophore model requiring a '3-hydrophobic substituted quinazolinethione' [2].

Agrochemical Insecticide Discovery Against Sucking Pests

Screen 4-(pentylamino)quinazoline-2(1H)-thione for insecticidal activity against greenhouse whitefly (Trialeurodes vaporariorum) and related hemipteran pests, based on its structural coverage within US Patent 6,455,535 B1 [1]. The patent demonstrates that substituted aminoquinazolinone(thione) derivatives are effective at low application rates and that the quinazoline ring system is critical for activity, with certain substitution patterns conferring activity not seen in conventional analogs [2]. This dual pharmaceutical/agrochemical potential may justify procurement for multi-purpose screening libraries.

Cysteine Cathepsin Inhibitor Development for Anticancer Therapy

Utilize the competitive inhibition mechanism of quinazoline-2(1H)-thiones against cathepsin B and cathepsin H [1] to develop active-site-directed inhibitors. The competitive mode of inhibition (vs. non-competitive for 2-one analogs) indicates that the thione sulfur directly engages the catalytic cysteine residue, providing a mechanistically distinct starting point for structure-based drug design. 4-(Pentylamino) substitution may further modulate selectivity between cathepsin B and H through differential hydrophobic pocket occupancy.

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